molecular formula C15H14O3S B12527660 Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]- CAS No. 821768-48-3

Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]-

Cat. No.: B12527660
CAS No.: 821768-48-3
M. Wt: 274.3 g/mol
InChI Key: ZQENERHCKUORHM-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]-: is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a benzoic acid moiety attached to a 2-hydroxy-2-phenylethylthio group

Properties

CAS No.

821768-48-3

Molecular Formula

C15H14O3S

Molecular Weight

274.3 g/mol

IUPAC Name

2-(2-hydroxy-2-phenylethyl)sulfanylbenzoic acid

InChI

InChI=1S/C15H14O3S/c16-13(11-6-2-1-3-7-11)10-19-14-9-5-4-8-12(14)15(17)18/h1-9,13,16H,10H2,(H,17,18)

InChI Key

ZQENERHCKUORHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CSC2=CC=CC=C2C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]- can be achieved through several synthetic routes. One common method involves the reaction of benzoic acid with 2-hydroxy-2-phenylethylthiol in the presence of a suitable catalyst. The reaction conditions typically include:

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

    Catalyst: A catalyst such as sulfuric acid or hydrochloric acid is often used to promote the reaction.

    Solvent: The reaction is typically conducted in an organic solvent such as ethanol or methanol to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]- may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: The compound can undergo substitution reactions where the benzoic acid moiety or the 2-hydroxy-2-phenylethylthio group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents such as halogens, alkyl halides, or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.

Scientific Research Applications

Organic Synthesis

Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]- serves as a valuable building block in organic synthesis. Its ability to participate in nucleophilic substitution reactions makes it useful for synthesizing more complex organic molecules. The typical synthetic pathway involves a reaction between thiosalicylic acid and 2-bromoacetophenone, optimizing conditions such as temperature and solvent choice to maximize yield and purity.

Table 1: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-[(2-Oxo-2-phenylethyl)sulfanyl]benzoic acidContains a sulfanyl group instead of thioDifferent reactivity due to sulfur's oxidation state
2-[(2-Oxo-2-phenylethyl)thio]benzoic acid methyl esterMethyl ester derivativeAltered solubility and bioavailability
1-Hydroxy-2-oxo-2-phenylethyl-thio-acetic acidContains an acetic acid moietyDifferent functional properties impacting biological activity

Medicinal Chemistry

Research indicates that benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]- exhibits significant biological activities, particularly antimicrobial and anticancer properties. Studies have focused on its mechanisms of action, which may involve the inhibition of specific enzymes or modulation of cellular processes.

  • Antimicrobial Activity : The compound has been investigated for its efficacy against various microbial strains. In vitro studies have shown promising results in inhibiting bacterial growth, suggesting potential applications in pharmaceuticals as an antimicrobial agent.
  • Anticancer Properties : Research has also explored the compound's ability to inhibit cancer cell proliferation. Interaction studies have demonstrated that it may affect cellular pathways involved in tumor growth, indicating its potential as a therapeutic agent in oncology.

Safety and Toxicology Assessments

Safety assessments have been conducted to evaluate the compound's potential health risks. In various studies involving skin irritation and sensitization tests on human subjects and animal models, the compound exhibited low toxicity at certain concentrations . The No Expected Sensitization Induction Level (NESIL) was determined to be significantly high, indicating a favorable safety profile for potential use in consumer products .

Mechanism of Action

The mechanism of action of Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins to modulate their activity.

    Pathways Involved: The compound may influence various biochemical pathways, such as oxidative stress pathways, signaling cascades, or metabolic processes.

Comparison with Similar Compounds

Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]- can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Benzoic acid, 2-phenylethyl ester
  • Benzoic acid, 2-amino-, 2-phenylethyl ester

Compared to these compounds, Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]- possesses unique structural features and chemical properties that may confer distinct advantages in specific applications.

Biological Activity

Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]-, also referred to as a derivative of benzoic acid with unique thioether and hydroxy groups, has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzoic acid moiety linked to a phenylethylthio group. Its molecular formula is C15H16O3S, and its structure can be represented as follows:

C15H16O3S\text{C}_{15}\text{H}_{16}\text{O}_3\text{S}

This unique arrangement of functional groups contributes to its reactivity and biological activity.

Biological Activities

Research indicates that benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]- exhibits several noteworthy biological activities:

  • Antimicrobial Properties : The compound has shown potential in inhibiting the growth of various bacterial strains, suggesting its application in antimicrobial therapies.
  • Anticancer Effects : Studies have demonstrated that this compound can inhibit cancer cell proliferation through mechanisms that may involve the modulation of specific molecular targets such as enzymes involved in cell cycle regulation .
  • Enzyme Inhibition : It has been reported to interact with enzymes like cathepsins B and L, which play crucial roles in protein degradation pathways. This interaction may enhance proteasomal activity, suggesting a potential role in anti-aging therapies .
  • Antioxidant Activity : The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals, which is beneficial for reducing oxidative stress .

The mechanism by which benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]- exerts its biological effects involves:

  • Binding to Enzymes : The compound can bind to active sites on enzymes, altering their activity and potentially leading to increased apoptosis in cancer cells.
  • Modulation of Signaling Pathways : It may influence various signaling pathways related to cell growth and survival, particularly those associated with cancer progression .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]-, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-[(2-Oxo-2-phenylethyl)sulfanyl]benzoic acidContains a sulfanyl groupDifferent reactivity due to sulfur's oxidation state
2-(2-Hydroxyethyl)benzoic acidLacks the thioether groupReduced biological activity compared to the target compound
1-Hydroxy-2-oxo-2-phenylethyl-thio-acetic acidContains an acetic acid moietyDifferent functional properties impacting biological activity

Case Studies and Research Findings

Several studies have explored the biological activities of benzoic acid derivatives:

  • Anticancer Activity : A study evaluated the effects of various benzoic acid derivatives on Hep-G2 (liver cancer) and A2058 (melanoma) cell lines. Results indicated significant inhibition of cell growth at concentrations around 5 μM for certain derivatives .
  • In Silico Studies : Computational modeling has suggested that benzoic acid derivatives can effectively bind to key enzymes involved in cancer metabolism, supporting their development as potential therapeutic agents .
  • Antioxidant Studies : Research highlighted the antioxidant capacity of this compound through DPPH radical scavenging assays, indicating its potential role in preventing oxidative damage in cells .

Q & A

Q. What computational tools predict the compound’s solubility and partition coefficients?

  • Methodology : Molecular dynamics simulations (e.g., COSMO-RS) estimate logP and solubility in solvents like DMSO or water. Experimental validation uses shake-flask methods with UV/Vis quantification. These data inform formulation strategies for biological testing .

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